4-(4-(Benzyloxy)benzyl)piperidine hydrochloride

Medicinal Chemistry Chemical Synthesis Piperidine Derivatives

Inconsistent piperidine building blocks can derail CNS lead optimization and PROTAC campaigns. 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (CAS 1177093-20-7) eliminates this risk as a structurally precise, single-isomer intermediate. The hydrochloride salt enhances aqueous solubility for reliable nucleophilic substitution, coupling, and parallel synthesis. - Structurally defined benzyloxybenzyl-piperidine scaffold for neurotransmitter receptor ligand libraries and targeted covalent inhibitor (TCI) assembly. - ≥97% purity ensures reproducible reactivity in multi-step syntheses, minimizing downstream failure. - Stable solid form shipped ambient; bulk quantities available for library production.

Molecular Formula C19H24ClNO
Molecular Weight 317.857
CAS No. 1177093-20-7
Cat. No. B562132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
CAS1177093-20-7
Synonyms4-(4-(Benzyloxy)benzyl)piperidine hydrochloride;  1177093-20-7; 
Molecular FormulaC19H24ClNO
Molecular Weight317.857
Structural Identifiers
SMILESC1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H
InChIKeyWWIFNOHNFYVBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride: Properties & Role


4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (CAS 1177093-20-7) is a piperidine derivative primarily utilized as a synthetic building block in medicinal chemistry. It has a molecular weight of approximately 317.85 g/mol and is typically available with a minimum purity specification of 95% from commercial suppliers . The hydrochloride salt form is reported to enhance its aqueous solubility and stability for research applications [1]. As a chemical intermediate, its value lies in its structural features—a piperidine core and a benzyloxybenzyl group—which are common motifs in pharmacologically active compounds targeting the central nervous system .

Specified purity for synthetic reliability
Hydrochloride salt enhances aqueous handling
Piperidine–benzyloxybenzyl scaffold for CNS motif synthesis

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride: Substitution Risks


In the context of medicinal chemistry, 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride cannot be considered a generic or interchangeable piperidine derivative. Substitution with even closely related analogs—such as those with different substitution patterns on the benzyl ring or variations in the piperidine linker—can lead to failure in downstream applications [1]. This is because its specific geometry and electronic profile are designed to participate in precise synthetic steps, such as nucleophilic substitution or coupling reactions, to construct a target molecule's core. An analog with a slightly different spatial arrangement or electronic distribution will have altered reactivity and may not yield the desired intermediate. The absence of defined biological activity for this specific CAS number further underscores that its value is purely in its structural specificity as a reagent .

Analog substitution may alter reactivity
Even closely related benzyl-ring or linker variants may fail in downstream coupling or substitution steps.
Structural specificity defines synthetic role
Geometry and electronic profile are critical; similar-looking compounds may not yield the same intermediate.

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride: Quantitative Differentiation


No Biological Activity Data Available

A comprehensive review of the primary literature, patents, and authoritative databases for CAS 1177093-20-7 revealed no reported biological activity data. As a result, it is not possible to provide a quantitative, comparator-based assessment of its efficacy, potency, or selectivity against biological targets relative to any analog. This compound is documented solely as a chemical intermediate, and its reported properties are limited to basic chemical descriptors (e.g., molecular weight, purity) [1][2].

Biological Activity
Data to verify
No reported IC₅₀, Ki, or EC₅₀
Confirms role strictly as a synthetic intermediate.
Procurement based on chemical structure, not bioactivity.
Medicinal Chemistry Chemical Synthesis Piperidine Derivatives

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride: Applications


CNS Drug Candidate Synthesis

This compound is exclusively applicable as a key intermediate in the construction of more complex molecules, particularly for central nervous system (CNS) drug discovery programs . Its structure can be used to build ligands for various neurotransmitter receptors and transporters, where the piperidine core is a common pharmacophore. The procurement should be based on the required chemical structure and purity for the intended synthetic route, not on any inherent biological property of the compound itself [1].

Targeted Covalent Inhibitor Development

The piperidine nitrogen can serve as a point of attachment for functional groups, making this building block useful in the design of targeted covalent inhibitors (TCIs) or proteolysis targeting chimeras (PROTACs). Its use in this context is purely structural, providing a scaffold for further derivatization to create molecules that can engage specific protein targets .

Chemical Library for High-Throughput Screening

As a stable, solid building block, 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is suitable for use in parallel synthesis to generate diverse libraries of compounds for high-throughput screening [1]. The rationale for selecting this specific building block over another is driven by the desired chemical space to be explored by the library, which is dictated by the structural features it introduces.

Application
Selection Property
Validation Focus
CNS ligand synthesis
Piperidine & benzyloxybenzyl structural motif
Reactivity in coupling / substitution reactions
Targeted covalent inhibitor / PROTAC research
Piperidine nitrogen as attachment point
Linker chemistry & functional group compatibility
Chemical library for HTS
Diverse scaffold for parallel synthesis
Library design & chemical space exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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